1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate
Description
The compound 1,1-dioxo-2H,3H,4H-1λ⁶-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate is a thienothiopyran-derived ester featuring a sulfone group (1,1-dioxo) at the thiopyran ring and a 3-methylbenzoate substituent. Its core structure comprises a bicyclic system with a sulfur atom in the thiopyran ring, fused to a thiophene moiety.
Properties
IUPAC Name |
(7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl) 3-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4S2/c1-10-3-2-4-11(9-10)14(16)19-13-6-8-21(17,18)15-12(13)5-7-20-15/h2-5,7,9,13H,6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHLXZZSPNWWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2CCS(=O)(=O)C3=C2C=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
Scientific Research Applications
1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Features :
Example Reaction Pathway :
Core Formation: Cyclization of enaminone intermediates under reflux conditions (e.g., using 1,4-dioxane and triethylamine) .
Esterification: Reaction of the hydroxyl group on the thienothiopyran core with 3-methylbenzoyl chloride in the presence of a base.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound belongs to a family of thienothiopyran esters with varying aromatic substituents. Key analogs include:
Substituent Impact :
- Electron-Withdrawing Groups (Cl, F): Increase polarity and metabolic stability but may reduce solubility in nonpolar solvents.
Physicochemical Properties
Data from analogs provide insights into the expected properties of the 3-methylbenzoate derivative:
The 3-methyl group likely reduces crystallinity compared to halogenated analogs, enhancing solubility in lipids and organic solvents .
Biological Activity
1,1-Dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-methylbenzoate is a complex organic compound with significant potential in biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure
- Molecular Formula : C14H9O4S2
- Molecular Weight : 357.4 g/mol
- IUPAC Name : [(E)-(1,1-dioxo-2,3-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] 2,6-difluorobenzoate
Structural Features
The compound features a thieno[2,3-b]thiopyran core which is known for its diverse biological activities. The presence of dioxo and benzoate groups enhances its chemical reactivity and potential interaction with biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may affect the activity of carbonic anhydrases which play a crucial role in maintaining acid-base balance in the body .
- Cell Signaling Modulation : It interacts with several signaling pathways such as the AMPK pathway and TGF-beta signaling pathway, which are vital for cellular energy homeostasis and growth regulation respectively.
Therapeutic Potential
The compound has exhibited promising results in various preclinical studies:
- Anti-Cancer Activity : Research indicates that compounds with similar structural frameworks have demonstrated cytotoxic effects against several cancer cell lines. The thieno[2,3-b]thiopyran derivatives are being explored for their potential as anti-cancer agents due to their ability to induce apoptosis in malignant cells .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties by modulating pro-inflammatory cytokines and pathways involved in inflammation.
Study 1: Anti-Cancer Efficacy
A study conducted on a series of thieno[2,3-b]thiopyran derivatives demonstrated significant anti-cancer activity against breast cancer cell lines. The lead compound from this series showed IC50 values in the low micromolar range, indicating potent cytotoxicity.
Study 2: Enzyme Interaction
In vitro assays revealed that the compound effectively inhibits carbonic anhydrase II (CA II), which is implicated in various physiological processes including respiration and fluid secretion. This inhibition was quantified using kinetic assays where it displayed competitive inhibition characteristics .
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
